2-chloro-5-iodo-4-methyl-1,3-thiazole
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Overview
Description
2-chloro-5-iodo-4-methyl-1,3-thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-iodo-4-methyl-1,3-thiazole typically involves the reaction of 2-chloro-4-methylthiazole with iodine under specific conditions. The reaction is carried out in a suitable solvent, such as chloroform, and requires the presence of a base like sodium hydroxide to facilitate the iodination process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-iodo-4-methyl-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2-chloro-5-iodo-4-methyl-1,3-thiazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-chloro-5-iodo-4-methyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes, resulting in the disruption of metabolic processes in microorganisms or cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-methylthiazole: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-iodo-4-methylthiazole:
Uniqueness
2-chloro-5-iodo-4-methyl-1,3-thiazole is unique due to the presence of both chlorine and iodine atoms, which enhance its reactivity and versatility in chemical synthesis. This dual halogenation allows for a broader range of chemical modifications and applications compared to its mono-halogenated counterparts .
Properties
CAS No. |
2803829-13-0 |
---|---|
Molecular Formula |
C4H3ClINS |
Molecular Weight |
259.5 |
Purity |
95 |
Origin of Product |
United States |
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